

In-Depth Technical Guide: Safety and Toxicity Profile of CP-LC-0743

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Compound of Interest

Compound Name: CP-LC-0743

Cat. No.: B15579329

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Abstract

CP-LC-0743 is a novel, ionizable cationic amino lipid derived from the naturally occurring amino acid homocysteine. It has demonstrated considerable promise as a key component of lipid nanoparticles (LNPs) for the efficient in vivo delivery of various RNA modalities, including messenger RNA (mRNA), circular RNA (circRNA), and self-amplifying RNA (saRNA). This technical guide provides a comprehensive overview of the available safety and toxicity data for **CP-LC-0743**. While current literature qualitatively describes a favorable safety profile with "no signs of toxicity" observed in preclinical studies, a notable scarcity of publicly available, detailed quantitative toxicological data, such as LD50 (median lethal dose) and NOAEL (No Observed Adverse Effect Level), persists. This document collates the existing information, including LNP formulation protocols and qualitative safety assessments, to serve as a foundational resource for researchers in the field.

Introduction

The advancement of RNA-based therapeutics is intrinsically linked to the development of safe and effective delivery systems. Ionizable lipids are a critical component of lipid nanoparticles, facilitating the encapsulation, delivery, and endosomal escape of RNA payloads. **CP-LC-0743** has emerged as a promising candidate in this class of delivery vehicles. This guide aims to synthesize the current knowledge on its safety and toxicity profile to inform further research and development.

Physicochemical Properties

A summary of the key physicochemical properties of **CP-LC-0743** is presented in Table 1.

Table 1: Physicochemical Properties of **CP-LC-0743**

Property	Value
Chemical Name	3-[[4-[[2-(dimethylamino)ethyl]amino]-3-[(2-hexyl-1-oxodecyl)amino]-4-oxobutyl]thio]-propanoic acid, 9Z-octadecen-1-yl ester
CAS Number	3040858-73-6
Molecular Formula	C45H87N3O4S
Molecular Weight	766.3 g/mol
Appearance	Solution in ethanol
Purity	>98%
Solubility	Soluble in ethanol (>10 mg/mL)

Safety and Toxicity Profile

Available scientific literature consistently reports that lipid nanoparticles formulated with **CP-LC-0743** exhibit a favorable safety profile in vivo, with no overt signs of toxicity being observed in the conducted studies. However, specific quantitative data from formal toxicology assessments are not detailed in the reviewed publications.

In Vivo Studies

Research utilizing **CP-LC-0743** in LNP formulations for RNA delivery has indicated a good tolerability profile in animal models. Studies involving intramuscular administration in mice have not reported any adverse effects. It is important to note that these studies were primarily focused on the efficacy of RNA delivery and expression, with safety assessments being a secondary endpoint.

A study by Broset, E., et al. investigated the in vivo efficacy of circRNA encapsulated in LNPs formulated with various ionizable lipids, including **CP-LC-0743**. While the study focused on protein expression, it was noted that the formulations were well-tolerated by the animals.[1]

Another related ionizable lipid, CP-LC-0729, developed using the same Sequential Thiolactone Amine Acrylate Reaction (STAAR) platform as **CP-LC-0743**, was also reported to show no in vivo toxicity.[2][3]

Further research on multi-tail ionizable lipids for mRNA delivery, while not specifically naming **CP-LC-0743**, has shown that analysis of immunogenicity, liver, and kidney function tests for their novel lipids indicated no evident immunogenicity or in vivo toxicity.[4] This suggests that lipids within this class may generally possess a favorable safety profile.

At present, no publicly available data on the following have been identified for **CP-LC-0743**:

- Acute toxicity (e.g., LD50)
- Sub-chronic and chronic toxicity
- Genotoxicity
- Carcinogenicity
- Reproductive and developmental toxicity
- Safety pharmacology assessments

Experimental Protocols

Lipid Nanoparticle (LNP) Formulation

The following protocol for the formulation of LNPs containing **CP-LC-0743** is based on the methodology described by Broset, E., et al. (2025).

Materials:

- Ionizable lipid (**CP-LC-0743**)
- DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

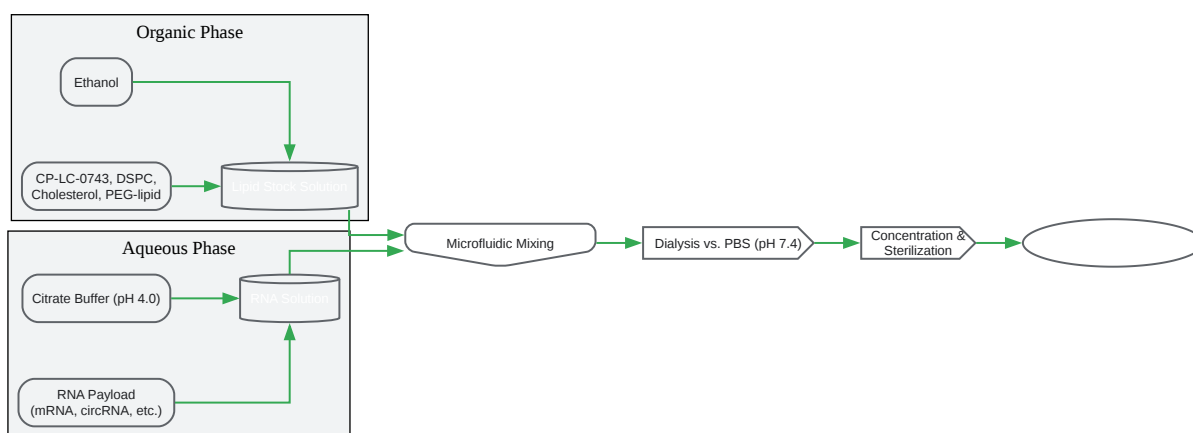
- Cholesterol
- DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
- RNA (mRNA, circRNA, etc.)
- Ethanol
- Citrate buffer (pH 4.0)
- Phosphate-Buffered Saline (PBS, pH 7.4)
- Microfluidic mixing device

Procedure:

- Preparation of Lipid Stock Solution:
 - Dissolve the ionizable lipid (**CP-LC-0743**), DSPC, cholesterol, and DMG-PEG2000 in ethanol at the desired molar ratio. A common starting ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).
- Preparation of RNA Solution:
 - Dissolve the RNA payload in citrate buffer (pH 4.0).
- LNP Assembly:
 - Utilize a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the RNA-citrate buffer solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic).
- Dialysis:
 - Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C to remove ethanol and exchange the buffer.
- Concentration and Sterilization:

- Concentrate the LNP solution to the desired final concentration using an appropriate method (e.g., centrifugal filtration).
- Sterilize the final LNP formulation by passing it through a 0.22 μm filter.

Diagram of LNP Formulation Workflow



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Caption: Workflow for the formulation of **CP-LC-0743** containing lipid nanoparticles.

Signaling Pathways

Currently, there is no specific information available in the public domain detailing the signaling pathways that may be modulated by **CP-LC-0743** or LNPs formulated with it. The primary mechanism of action for ionizable lipids involves endosomal escape and cytosolic delivery of

the RNA payload. The interaction of the LNP with cellular components and its subsequent trafficking are key areas for future investigation.

Discussion and Future Directions

The available evidence suggests that **CP-LC-0743** is a promising ionizable lipid for the formulation of RNA-LNP therapeutics with a favorable preliminary safety profile. However, the lack of comprehensive, quantitative toxicological data is a significant gap that needs to be addressed to enable its clinical translation.

Future research should prioritize:

- **Formal Toxicological Studies:** Conducting standardized acute, sub-chronic, and chronic toxicity studies in relevant animal models to determine key safety parameters such as LD50 and NOAEL.
- **Genotoxicity and Carcinogenicity Assessment:** Evaluating the potential for genetic damage and long-term tumorigenicity.
- **Safety Pharmacology:** Investigating the effects of **CP-LC-0743** containing LNPs on vital physiological functions, including the cardiovascular, respiratory, and central nervous systems.
- **Immunogenicity:** Characterizing the potential for immune responses to the lipid component of the LNPs.
- **Biodistribution and Pharmacokinetics:** Detailed studies to understand the distribution, metabolism, and clearance of **CP-LC-0743** and its metabolites.

Conclusion

CP-LC-0743 is a valuable tool in the development of RNA-based medicines. While initial studies indicate a good safety profile, a rigorous and comprehensive toxicological evaluation is imperative for its advancement into clinical applications. This guide serves as a summary of the current state of knowledge and a call for further, detailed safety assessments to fully characterize the toxicological profile of this promising ionizable lipid.

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